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Compound of Interest

Compound Name: 7H-Benzo[c]fluorene

Cat. No.: B135719 Get Quote

7H-Benzo[c]fluorene: A Comprehensive
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and

biological significance of 7H-Benzo[c]fluorene. The information is curated for professionals in

research, scientific, and drug development fields, with a focus on presenting quantitative data,

experimental methodologies, and visual representations of key pathways and structures.

Chemical Structure and Identification
7H-Benzo[c]fluorene is a polycyclic aromatic hydrocarbon (PAH) composed of four fused

benzene rings. Its structure is derived from fluorene with an additional benzene ring fused to

the 'c' face of the fluorene nucleus.

Caption: 2D Chemical Structure of 7H-Benzo[c]fluorene.

Physicochemical and Toxicological Properties
A summary of the key chemical and physical properties of 7H-Benzo[c]fluorene is presented

in the table below. This data is essential for understanding its environmental fate, transport, and

biological interactions.
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Property Value Reference(s)

IUPAC Name 7H-Benzo[c]fluorene [1][2]

Synonyms
3,4-Benzofluorene,

Benzo[c]fluorene
[1][2]

CAS Number 205-12-9 [1]

Molecular Formula C₁₇H₁₂ [1]

Molecular Weight 216.28 g/mol [1]

Melting Point 125–127 °C (predicted) [2]

Boiling Point 398 °C (predicted) [2]

Water Solubility
log10WS: -6.23 (mol/L)

(calculated)
[3]

Octanol/Water Partition

Coefficient
logPoct/wat: 4.411 (calculated) [3]

Carcinogenicity

IARC Group 3: Not classifiable

as to its carcinogenicity to

humans

[2]

Spectroscopic Data
Mass Spectrometry
The electron ionization (EI) mass spectrum of 7H-Benzo[c]fluorene is characterized by a

prominent molecular ion peak (M⁺) at m/z 216, which is typical for stable aromatic compounds.

Fragmentation is generally limited, with notable ions corresponding to the loss of one or more

hydrogen atoms ([M-H]⁺, [M-2H]⁺).[1]

NMR Spectroscopy
Detailed experimental ¹H and ¹³C NMR data for 7H-Benzo[c]fluorene are not readily available

in the public domain. However, data for the parent compound, fluorene, can be used as a

reference for the expected chemical shift regions. Aromatic protons are expected to resonate in

the δ 7-9 ppm range, while the methylene protons at the C7 position would appear further
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upfield. Aromatic carbons would be observed in the δ 120-150 ppm region in the ¹³C NMR

spectrum.

Biological Activity and Metabolism
7H-Benzo[c]fluorene is recognized for its mutagenic and carcinogenic properties, primarily

acting as a potent lung tumorigen.[2][4] Its toxicity is not inherent but arises from its metabolic

activation into reactive intermediates that can form covalent adducts with DNA.

Metabolic Activation Pathway
The metabolic activation of 7H-Benzo[c]fluorene is a critical process in its mechanism of

toxicity. This multi-step process is primarily mediated by cytochrome P450 enzymes.

Metabolic Activation of 7H-Benzo[c]fluorene
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Caption: Metabolic activation of 7H-Benzo[c]fluorene.
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The biotransformation begins with the oxidation of 7H-Benzo[c]fluorene by cytochrome P450

enzymes, particularly CYP1A1, to form a trans-3,4-dihydrodiol.[2] This intermediate is further

epoxidized by the same enzymes to yield highly reactive anti- and syn-diol epoxides.[2] These

diol epoxides are the ultimate carcinogens, capable of covalently binding to DNA to form

adducts, which can lead to mutations and the initiation of cancer.[2][5]

Experimental Protocols
Synthesis of 7H-Benzo[c]fluorene
While several synthetic routes exist, a common laboratory-scale synthesis can be

conceptualized based on the self-condensation of 2H-inden-1-one, which is derived from 1-

indanone.

Synthesis Workflow for 7H-Benzo[c]fluorene
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Caption: A conceptual synthesis workflow for 7H-Benzo[c]fluorene.
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Methodology:

Bromination: 1-indanone is brominated at the 3-position using a reagent such as N-

bromosuccinimide to yield 3-bromoindanone.[2]

Dehydrobromination: The resulting 3-bromoindanone is treated with a base like triethylamine

to facilitate dehydrobromination, forming 2H-inden-1-one.[2]

Self-Condensation: Heating 2H-inden-1-one induces a self-condensation reaction to produce

7H-benzo[c]fluoren-9-one.[2]

Reduction: The ketone group of 7H-benzo[c]fluoren-9-one is reduced to a methylene group

using a reducing agent like hydrazine hydrate (Wolff-Kishner reduction) to yield the final

product, 7H-Benzo[c]fluorene.[2]

Analysis by Gas Chromatography-Mass Spectrometry
(GC-MS)
GC-MS is a standard method for the detection and quantification of PAHs, including 7H-
Benzo[c]fluorene, in various environmental and biological matrices.

Instrumentation:

Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or ion trap).

Capillary Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane

stationary phase (e.g., DB-5ms or equivalent), is typically used.

Typical GC Conditions:

Injection Mode: Splitless injection is commonly used for trace analysis.

Injector Temperature: 280-300 °C.

Oven Temperature Program: A temperature gradient is employed to separate a wide range of

PAHs. For example, starting at 60-80 °C, holding for 1-2 minutes, then ramping at 5-10

°C/min to 300-320 °C, and holding for a final period.
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Carrier Gas: Helium at a constant flow rate.

Typical MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Acquisition Mode: Can be run in full scan mode to obtain mass spectra for identification or in

selected ion monitoring (SIM) mode for enhanced sensitivity and quantification of target

analytes. For 7H-Benzo[c]fluorene, the molecular ion at m/z 216 would be a primary target

ion in SIM mode.

DNA Adduct Analysis by ³²P-Postlabeling
The ³²P-postlabeling assay is an ultrasensitive method for detecting DNA adducts formed by

carcinogens like 7H-Benzo[c]fluorene.

Methodology:

DNA Isolation and Digestion: DNA is extracted from tissues or cells of interest and

enzymatically digested to deoxyribonucleoside 3'-monophosphates using micrococcal

nuclease and spleen phosphodiesterase.

Adduct Enrichment: The bulky, hydrophobic DNA adducts are often enriched from the normal

nucleotides, for example, by nuclease P1 treatment which dephosphorylates normal

nucleotides but not the adducted ones.

Radiolabeling: The enriched adducts are then radiolabeled at the 5'-hydroxyl group by T4

polynucleotide kinase-catalyzed transfer of ³²P from [γ-³²P]ATP.

Chromatographic Separation: The ³²P-labeled adducts are separated from excess [γ-³²P]ATP

and other components. This is typically achieved using multi-dimensional thin-layer

chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates or by high-performance

liquid chromatography (HPLC).

Detection and Quantification: The separated, radiolabeled adducts are detected by

autoradiography and quantified by scintillation counting or phosphorimaging. The level of

DNA adducts is expressed relative to the total amount of normal nucleotides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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